molecular formula C8H6N2 B050416 Quinazoline CAS No. 253-82-7

Quinazoline

Cat. No. B050416
Key on ui cas rn: 253-82-7
M. Wt: 130.15 g/mol
InChI Key: JWVCLYRUEFBMGU-UHFFFAOYSA-N
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Patent
US09193718B2

Procedure details

0.3 g (1 mmol) of (6,7-bis(2-methoxyethoxy))-4-chloro-quinazoline was dissolved in 5 mL dry isopropanol. Under stirring, a solution of 0.175 g (1 mmol) of 5-hydroxy3-phenyl-isoxazole in 5 mL of isopropanol was slowly added dropwise to the reaction system, followed by the addition 0.101 g (1 mmol) of freshly distilled triethylamine. After the system was stirred at room temperature for 30 min, the reaction was hold at 60. After the completion of the reaction monitored by TLC, the reaction solution was concentrated under vacuum. The residue was directly separated by column chromatography (Vpetroleum ether:Vethyl acetate=5:1-2:1) to give the target compound of (6,7-bis(2-methoxyethoxy))-4-((3-(4-methylphenyl)-isoxazol-5-yl))-methoxy-)-quinazoline (i.e. Q-15 in the following Table). The other compounds were synthesized according to the synthetic process of (6,7-bis(2-methoxyethoxy))-4-((3-(4-methylphenyl)-isoxazol-5-yl))-methoxy-)-quinazoline. The structures were characterized by analytic methods such as IR, 1H NMR, ESI-MS, etc. The physical constants and spectral data of preferred compounds were indicated in the form of table.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.175 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
COCCO[C:6]1[CH:7]=[C:8]2[C:13](=[CH:14][C:15]=1OCCOC)[N:12]=[CH:11][N:10]=[C:9]2Cl.OC1ON=C(C2C=CC=CC=2)C=1.C(N(CC)CC)C>C(O)(C)C>[N:12]1[C:13]2[C:8](=[CH:7][CH:6]=[CH:15][CH:14]=2)[CH:9]=[N:10][CH:11]=1

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
COCCOC=1C=C2C(=NC=NC2=CC1OCCOC)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
0.175 g
Type
reactant
Smiles
OC1=CC(=NO1)C1=CC=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
Under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After the system was stirred at room temperature for 30 min
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
the reaction solution was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was directly separated by column chromatography (Vpetroleum ether:Vethyl acetate=5:1-2:1)

Outcomes

Product
Name
Type
product
Smiles
N1=CN=CC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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